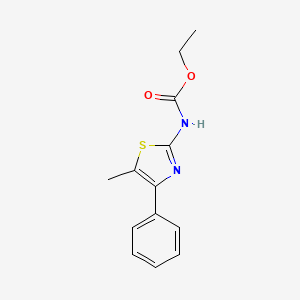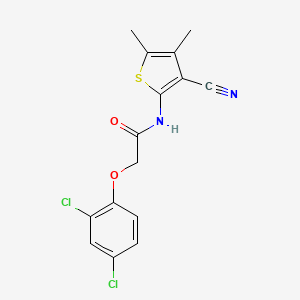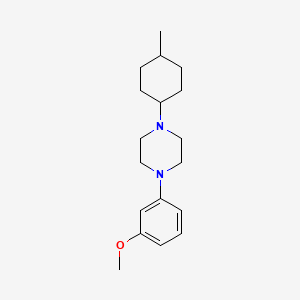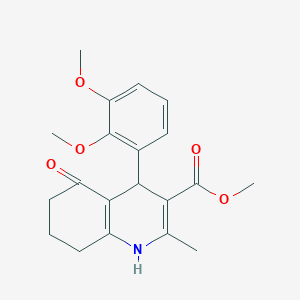
4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that belongs to the class of oxazolones. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that the compound may exert its antibacterial and antiviral activities by disrupting the cell membrane of the microorganisms.
Biochemical and physiological effects:
4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to selectively target tumor cells, while leaving normal cells unharmed. This makes it a potential candidate for the development of anticancer drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of the compound's potential as a fluorescent probe for detecting metal ions in biological systems. Furthermore, the compound's potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections warrants further investigation.
Métodos De Síntesis
The synthesis of 4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 9-anthraldehyde and 3,4,5-trimethoxybenzaldehyde with urea in the presence of acetic acid. The reaction mixture is then refluxed for several hours, followed by the addition of sodium hydroxide to precipitate the product. The resulting compound is then purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(9-anthrylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
(4Z)-4-(anthracen-9-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5/c1-30-23-13-18(14-24(31-2)25(23)32-3)26-28-22(27(29)33-26)15-21-19-10-6-4-8-16(19)12-17-9-5-7-11-20(17)21/h4-15H,1-3H3/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGCJUZKQVSEIT-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)

![N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide](/img/structure/B5083843.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5083845.png)

![17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5083852.png)
![2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5083854.png)
![[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B5083856.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5083858.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5083872.png)
![N-[1-(4-tert-butylbenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5083882.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5083889.png)
